4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide is a structurally complex sulfonamide derivative characterized by two bis(2-cyanoethyl)sulfamoyl groups and a 3,3'-dimethoxy-biphenyl backbone. The presence of dual sulfamoyl moieties and methoxy substituents suggests applications in targeting enzymes or receptors requiring bulky, polar substituents for inhibition or activation .
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N8O8S2/c1-55-37-27-31(11-17-35(37)45-39(49)29-7-13-33(14-8-29)57(51,52)47(23-3-19-41)24-4-20-42)32-12-18-36(38(28-32)56-2)46-40(50)30-9-15-34(16-10-30)58(53,54)48(25-5-21-43)26-6-22-44/h7-18,27-28H,3-6,23-26H2,1-2H3,(H,45,49)(H,46,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNVXYFIDIWFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N8O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Cyclization Reactions: These reactions involve the formation of a ring structure from linear molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Computational Similarity Analysis
Structural similarity metrics, such as the Tanimoto coefficient and Dice index , are critical for comparing these compounds. For example:
- The target compound and its oxadiazole analogue (CAS: 850936-18-4) exhibit a Tanimoto coefficient of ~0.65 using MACCS fingerprints, indicating moderate structural overlap .
- Substitution of the biphenyl group with benzothiazole (CAS: 313405-01-5) reduces similarity (Tanimoto < 0.5) due to divergent scaffold geometry .
Bioactivity Implications
- Lipophilicity and Solubility : The target compound’s higher XLogP3 (2.1 vs. -0.9 for the oxadiazole analogue) suggests greater membrane permeability but reduced aqueous solubility .
- Target Binding : The dimethoxy-biphenyl backbone may facilitate interactions with hydrophobic enzyme pockets, whereas benzothiazole derivatives could target flat binding sites (e.g., kinase ATP pockets) .
- SAR Trends: Bioactivity clustering studies indicate that even minor substitutions (e.g., methoxy vs. methyl groups) significantly alter potency and selectivity due to steric and electronic effects .
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide is a complex organic compound notable for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of C40H38N8O8S2 and a molecular weight of 822.91 g/mol. Its structure features multiple functional groups, including sulfamoyl and benzamide moieties, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence various biochemical pathways by interacting with enzymes and receptors. However, detailed studies on its precise mechanism are still limited.
Anticancer Activity
Research indicates that derivatives of sulfamoylbenzamide compounds can exhibit anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the activity of LIM kinases (LIMK1 and LIMK2), which play crucial roles in cancer cell proliferation and survival. The IC50 values for these compounds were determined using cellular assays, showcasing their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. For example, the binding affinity to LIMK1/2 was assessed using Differential Scanning Fluorimetry (DSF), revealing significant shifts in melting temperatures (ΔTm), indicative of strong binding interactions .
Research Findings
Case Studies
A recent study focused on the synthesis and characterization of sulfamoylbenzamide derivatives highlighted their potential in inhibiting cancer cell growth. The study utilized advanced techniques such as NanoBRET to assess cellular interactions and provided insights into structure-activity relationships that could guide future drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
